
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide is a chemical compound characterized by the presence of bromine, fluorine, and tert-butyl groups attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the tert-butyl group, contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to changes in cellular pathways and biological effects.
類似化合物との比較
Similar Compounds
- N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and binding properties. The tert-butyl group also contributes to its steric properties, making it distinct from other similar compounds.
特性
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF2NO/c1-17(2,3)11-6-4-10(5-7-11)16(22)21-15-13(18)8-12(19)9-14(15)20/h4-9H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNXQSVHDJGVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)

![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)
![2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)

![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
![1'-Acetyl-8-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7469704.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)
![5-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7469730.png)
![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)
